2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
Overview
Description
“2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the CAS Number: 69484-99-7 . It has a molecular weight of 255.23 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H22N2.2ClH/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 255.23 . The storage temperature is room temperature .Scientific Research Applications
Molecular Structure and Crystallography
- The compound forms a part of complex molecular structures often used in crystallography studies. It's noted for its absence of strong hydrogen bonds despite containing a good hydrogen-bond donor group (Bhatt & Desiraju, 2006).
- Additionally, the molecule has been used to study the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, showing that it can form an extended network of these bonds (Kuleshova & Khrustalev, 2000).
Chemical Synthesis and Pharmaceutical Intermediates
- It serves as an important intermediate in the synthesis of small molecule anticancer drugs, providing a pathway to synthesize key compounds through acylation and nucleophilic substitution (Wang et al., 2017).
- The compound's derivatives are being explored for their potential as anticancer agents, with certain synthesized derivatives showing promising activity in preliminary studies (Rehman et al., 2018).
Material Science and Photophysical Properties
- The compound has been utilized in the design of synthetic bacteriochlorins, contributing to the development of new materials with tailored spectral properties for potential applications in fields such as photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).
- It's also used in the synthesis of new compounds with notable crystal structures and fluorescence properties, indicating its utility in the development of materials with unique optical characteristics (Raghavaiah et al., 2016).
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDYMSHURQBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.